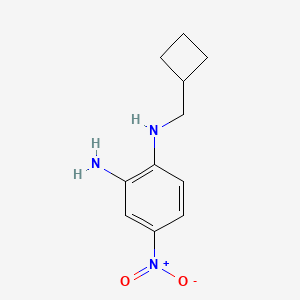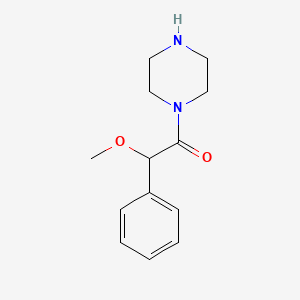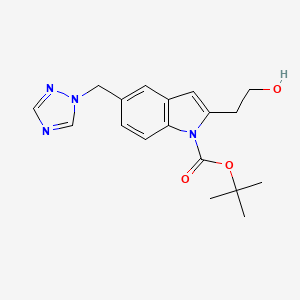![molecular formula C11H9N5S B13867565 1-(2-Methylsulfanylpyrimidin-4-yl)imidazo[4,5-c]pyridine](/img/structure/B13867565.png)
1-(2-Methylsulfanylpyrimidin-4-yl)imidazo[4,5-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methylsulfanylpyrimidin-4-yl)imidazo[4,5-c]pyridine is a heterocyclic compound that features an imidazo[4,5-c]pyridine core fused with a pyrimidine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of both imidazole and pyridine rings in its structure makes it a versatile scaffold for drug development.
Preparation Methods
The synthesis of 1-(2-Methylsulfanylpyrimidin-4-yl)imidazo[4,5-c]pyridine can be achieved through various synthetic routesThe reaction conditions typically involve the use of a strong acid catalyst and elevated temperatures to facilitate the cyclization process .
Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds, purification steps, and final cyclization reactions. The choice of reagents and reaction conditions can vary depending on the desired yield and purity of the final product .
Chemical Reactions Analysis
1-(2-Methylsulfanylpyrimidin-4-yl)imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the pyrimidine ring or the imidazole ring.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to enhance reaction rates and selectivity. Major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved .
Scientific Research Applications
1-(2-Methylsulfanylpyrimidin-4-yl)imidazo[4,5-c]pyridine has a wide range of scientific research applications, including:
Chemistry: The compound serves as a valuable building block for the synthesis of more complex heterocyclic compounds.
Biology: In biological research, the compound is investigated for its potential as a bioactive molecule.
Medicine: The compound is explored for its potential therapeutic applications, including its role as an inhibitor of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-(2-Methylsulfanylpyrimidin-4-yl)imidazo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes, receptors, or other proteins involved in various biological processes. For example, it may inhibit the activity of kinases or proteases, leading to the modulation of signaling pathways and cellular responses .
The molecular targets and pathways involved in the compound’s mechanism of action depend on its specific chemical structure and the nature of its interactions with biological molecules. Detailed studies on the compound’s binding affinity, selectivity, and pharmacokinetics are essential to understand its therapeutic potential .
Comparison with Similar Compounds
1-(2-Methylsulfanylpyrimidin-4-yl)imidazo[4,5-c]pyridine can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: These compounds share a similar imidazo-pyridine core but differ in the position of the fused rings.
Imidazo[4,5-b]pyridines: These compounds have a different ring fusion pattern compared to imidazo[4,5-c]pyridines.
The uniqueness of this compound lies in its specific chemical structure, which allows for unique interactions with biological targets and distinct pharmacological properties. Its methylsulfanyl group and pyrimidine ring contribute to its unique reactivity and biological activity .
Properties
Molecular Formula |
C11H9N5S |
|---|---|
Molecular Weight |
243.29 g/mol |
IUPAC Name |
1-(2-methylsulfanylpyrimidin-4-yl)imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C11H9N5S/c1-17-11-13-5-3-10(15-11)16-7-14-8-6-12-4-2-9(8)16/h2-7H,1H3 |
InChI Key |
RHBBRADZHSSAJS-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=CC(=N1)N2C=NC3=C2C=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[1-[[4-(methylamino)phenyl]methyl]piperidin-4-yl]-2-piperidin-1-yl-1H-pyrimidin-6-one](/img/structure/B13867488.png)

![[1-[2-(methylamino)ethyl]piperidin-4-yl] N-(2-phenylphenyl)carbamate;hydrochloride](/img/structure/B13867521.png)

![1-[(6-chloro-3-pyridinyl)methyl]-3-Piperidinol](/img/structure/B13867528.png)
![2-[4-(4-Acetylpiperazin-1-yl)anilino]-4-(oxan-4-ylamino)pyrimidine-5-carboxamide](/img/structure/B13867529.png)







![Methyl 1,3,4,5-tetrahydropyrano[4,3-b]indole-8-carboxylate](/img/structure/B13867560.png)
